2,2-Dichloro-1-(thiophen-2-yl)ethanone
Description
2,2-Dichloro-1-(thiophen-2-yl)ethanone is an α,α-dichlorinated ketone featuring a thiophene ring at the carbonyl position. Its molecular formula is C₆H₄Cl₂OS, with a molecular weight of 195.07 g/mol. This compound is characterized by its electron-deficient α-carbon due to the electron-withdrawing effects of the two chlorine atoms, making it reactive toward nucleophilic substitution and other electrophilic transformations.
Properties
Molecular Formula |
C6H4Cl2OS |
|---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
2,2-dichloro-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C6H4Cl2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
InChI Key |
YWQRBUWWNDNQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Dichloroethanones with Aromatic Substituents
2,2-Dichloro-1-(4-methylphenyl)ethanone (C₉H₈Cl₂O)
- Molecular Weight : 203.07 g/mol
- Melting Point : 52–54°C
- Synthesis: Chlorination of 1-(4-methylphenyl)ethanone with HCl/H₂O₂ .
- Reactivity : Forms dichlorinated products selectively in ionic liquid media .
- Applications : Intermediate for mandelic acid derivatives .
2,2-Dichloro-1-(2-hydroxy-4-methoxyphenyl)ethanone (C₉H₈Cl₂O₃)
- Molecular Weight : 235.07 g/mol
- Melting Point : 84–86°C
- Synthesis : Fries rearrangement of 3-methoxyphenyl dichloroacetate with AlCl₃ .
- Key Feature : Hydroxy and methoxy groups enhance hydrogen-bonding interactions, influencing crystallinity .
Comparison with 2,2-Dichloro-1-(thiophen-2-yl)ethanone
- Reactivity : Thiophene’s sulfur atom may participate in coordination or π-stacking interactions, altering reaction pathways compared to purely hydrocarbon aromatics.
Heteroaromatic Dichloroethanones
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone (C₆H₅Cl₂NO)
- Molecular Weight : 186.02 g/mol
- Safety : Requires careful handling due to toxicity (GHS hazard classification) .
- Structural Studies : Exhibits intermolecular Cl⋯O interactions and hydrogen bonding in crystal structures .
Comparison with Thiophene Analog
- Aromatic Heteroatom : Pyrrole’s nitrogen vs. thiophene’s sulfur. Nitrogen increases basicity, while sulfur enhances polarizability and π-electron delocalization.
- Crystallography : Thiophene derivatives may show distinct packing patterns due to larger van der Waals radii of sulfur compared to nitrogen.
Sulfonyl and Thioether Derivatives
2-(4-Methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone (C₁₃H₁₂O₄S₂)
- Synthesis : Metal–organic framework (MOF)-catalyzed sulfonation of sodium benzenesulfonates .
- Yield : 90% .
- Applications: Potential as a sulfone-based drug candidate.
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone (C₁₄H₁₁ClO₂S)
- Synthesis : Thioether formation via nucleophilic substitution .
- Key Feature : The thioether group enhances lipophilicity, impacting bioavailability.
Comparison with Dichloroethanone
- Electrophilicity : Sulfonyl and thioether groups reduce α-carbon reactivity compared to dichloro derivatives.
- Biological Activity: Sulfonyl groups are common in protease inhibitors, while dichloroethanones may act as alkylating agents.
Data Tables
Research Findings and Trends
- Reactivity Trends: Dichloroethanones with electron-withdrawing aromatic groups (e.g., thiophene, pyrrole) exhibit higher electrophilicity, favoring nucleophilic substitution reactions .
- Crystallography: Weak hydrogen bonds (e.g., Cl⋯O) dominate packing in dichloro-pyrrole ethanones, while thiophene derivatives may prioritize π-stacking .
- Synthetic Optimization : Ionic liquids (IL-A) improve halogenation efficiency, reducing reaction times to 10–60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
